molecular formula C25H23ClN2O3 B15019160 2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide

Cat. No.: B15019160
M. Wt: 434.9 g/mol
InChI Key: HOLATCRQVXHWKG-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a chlorophenoxy group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with 2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chlorophenoxy)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H23ClN2O3/c1-15(2)17-10-11-23-21(12-17)28-25(31-23)18-9-8-16(3)20(13-18)27-24(29)14-30-22-7-5-4-6-19(22)26/h4-13,15H,14H2,1-3H3,(H,27,29)

InChI Key

HOLATCRQVXHWKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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